molecular formula C11H7ClN2O2S B13666906 4-Chloro-5-(methylsulfonyl)quinoline-3-carbonitrile

4-Chloro-5-(methylsulfonyl)quinoline-3-carbonitrile

Cat. No.: B13666906
M. Wt: 266.70 g/mol
InChI Key: BRTGOYUAGSWJDW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Chloro-5-(methylsulfonyl)quinoline-3-carbonitrile involves several steps. One common method includes the reaction of 4-chloroquinoline-3-carbonitrile with methylsulfonyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-Chloro-5-(methylsulfonyl)quinoline-3-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-5-(methylsulfonyl)quinoline-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-5-(methylsulfonyl)quinoline-3-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

4-Chloro-5-(methylsulfonyl)quinoline-3-carbonitrile can be compared with other quinoline derivatives, such as:

The presence of both the chloro and methylsulfonyl groups in this compound makes it unique and potentially more versatile in its applications.

Properties

Molecular Formula

C11H7ClN2O2S

Molecular Weight

266.70 g/mol

IUPAC Name

4-chloro-5-methylsulfonylquinoline-3-carbonitrile

InChI

InChI=1S/C11H7ClN2O2S/c1-17(15,16)9-4-2-3-8-10(9)11(12)7(5-13)6-14-8/h2-4,6H,1H3

InChI Key

BRTGOYUAGSWJDW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC2=NC=C(C(=C21)Cl)C#N

Origin of Product

United States

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